Summary of Application: Birinapant has been used in the field of cancer treatment as a Smac mimetic.
Results or Outcomes: The safety and tolerance of Smac mimetics are evaluated in phase 1 and phase 2 clinical trials.
Summary of Application: Birinapant has been found to significantly enhance the antitumor activity of gemcitabine in Triple-Negative Breast Cancer (TNBC) both in vitro and in xenograft mouse models.
Methods of Application: The study involved the use of Birinapant in combination with gemcitabine, a chemotherapy drug.
Results or Outcomes: The combination led to the activation of the intrinsic apoptosis pathway via degradation of cIAP2 and XIAP, leading to apoptotic cell death.
Summary of Application: Birinapant has been studied for its influence on antigen presentation.
Methods of Application: The study involved the use of multiple omics methods, including genomics, proteomics, and immunopeptidomics.
Birinapant, also known as TL32711, is a bivalent small molecule designed to mimic the second mitochondrial activator of caspases (SMAC) and inhibit the activity of Inhibitor of Apoptosis Proteins (IAPs). Developed by TetraLogic Pharmaceuticals, birinapant is currently undergoing clinical trials for various cancers, including leukemia, pancreatic cancer, and ovarian cancer. Its mechanism involves binding to the BIR3 domains of cellular IAP 1 (cIAP1), cellular IAP 2 (cIAP2), and X-linked inhibitor of apoptosis protein (XIAP), leading to their degradation and subsequent activation of apoptotic pathways .
Birinapant functions as a Smac mimetic and IAP antagonist []. SMAC proteins naturally promote cell death, while IAPs inhibit this process. Birinapant mimics SMAC, binding to and inhibiting IAPs, particularly cellular IAP1 (cIAP1) with high potency. This disrupts the IAP-mediated inhibition of cell death, potentially leading to cancer cell apoptosis. Studies suggest Birinapant may be particularly effective in tumors with a functional death receptor signaling pathway.
Birinapant's mechanism of action primarily involves promoting the autoubiquitylation and proteasomal degradation of IAPs. This process results in the activation of caspase-8 and the formation of a complex with receptor-interacting protein kinase 1 (RIPK1). The degradation of cIAP1 and cIAP2 inhibits tumor necrosis factor (TNF)-induced nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activation, which is crucial for cell survival. Consequently, this leads to enhanced apoptosis in tumor cells .
Birinapant exhibits significant biological activity by inducing apoptosis in various cancer cell lines. It has shown efficacy as a single agent and in combination with other chemotherapeutic agents. For instance, it enhances the effects of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) in both TRAIL-sensitive and TRAIL-resistant cancer cells. Its ability to overcome resistance mechanisms associated with XIAP makes it a promising candidate for treating aggressive cancers .
The synthesis of birinapant involves multiple steps, including the formation of its bivalent structure that allows it to effectively bind to IAPs. While specific synthetic pathways are proprietary, it generally includes the construction of indole-based scaffolds that are characteristic of SMAC mimetics. TetraLogic Pharmaceuticals has developed birinapant through careful optimization to enhance its binding affinity and pharmacological properties .
Birinapant is primarily being explored for its therapeutic potential in oncology. Clinical trials are investigating its use in:
The drug's ability to restore apoptotic signaling in cancer cells makes it a candidate for combination therapies aimed at enhancing the efficacy of existing treatments .
Studies have shown that birinapant can interact synergistically with other therapeutic agents. For example, when combined with Ralimetinib—an inhibitor targeting p38 mitogen-activated protein kinase—birinapant enhances sensitivity in cancer cells harboring specific mutations like LKB1 and KRAS. This interaction underscores its potential in personalized medicine approaches for treating genetically distinct tumors .
Birinapant belongs to a class of compounds known as SMAC mimetics, which share similar mechanisms but differ in their binding affinities and biological effects. Here are some similar compounds:
Compound Name | Mechanism | Unique Features |
---|---|---|
GDC-0152 | SMAC mimetic | Selectively targets cIAP1/2; shows promise in solid tumors. |
LCL161 | SMAC mimetic | Oral bioavailability; targets multiple IAPs including XIAP. |
GT13402 | SMAC mimetic | High affinity for cIAP1/2 but lower for XIAP; used to study IAP inhibition dynamics. |
Birinapant's unique bivalent nature allows it to bind more effectively to multiple IAPs simultaneously, enhancing its apoptotic induction capabilities compared to these other compounds .